4,4'-Diisopropoxy-1,1'-biphenyl
Description
4,4'-Diisopropoxy-1,1'-biphenyl is a symmetrical biphenyl derivative featuring two isopropoxy (-OCH(CH₃)₂) groups at the para positions of the biphenyl backbone. This compound is characterized by its electron-donating substituents, which enhance solubility in organic solvents and influence electronic properties.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4g/mol |
IUPAC Name |
1-propan-2-yloxy-4-(4-propan-2-yloxyphenyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-13(2)19-17-9-5-15(6-10-17)16-7-11-18(12-8-16)20-14(3)4/h5-14H,1-4H3 |
InChI Key |
MUGJUOWJTRLDCB-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Substituent Comparisons
- Electronic Properties: The isopropoxy group’s strong electron-donating nature enhances charge transport in organic semiconductors compared to methoxy groups (moderate donor) and contrasts sharply with electron-withdrawing chloro substituents in PCBs .
- Solubility: Bulky isopropoxy groups improve solubility in non-polar solvents compared to smaller methoxy groups, making the compound suitable for solution-processed organic devices .
Performance in Organic Electronics
Table 2: OLED Performance Metrics
- The isopropoxy groups may reduce crystallization, improving film uniformity in OLEDs compared to NPB’s rigid diphenylamino groups .
Crystallographic and Steric Considerations
- Molecular Geometry : Symmetrical para-substitution in this compound promotes planar biphenyl conformations, similar to fluorinated analogs in and . However, bulky isopropoxy groups may introduce steric hindrance, reducing packing density compared to smaller substituents like methoxy .
- Crystal Engineering: Derivatives with pyrrolidinyl-propynyl groups () exhibit non-planar geometries due to substituent bulk, whereas this compound’s symmetry may favor ordered crystal structures for optoelectronic applications .
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